molecular formula C9H5F2NO2 B6346022 3-(2,6-Difluorophenyl)-1,2-oxazol-5-ol CAS No. 1188023-03-1

3-(2,6-Difluorophenyl)-1,2-oxazol-5-ol

Cat. No.: B6346022
CAS No.: 1188023-03-1
M. Wt: 197.14 g/mol
InChI Key: HWCJKJUBIMYWHO-UHFFFAOYSA-N
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Description

3-(2,6-Difluorophenyl)-1,2-oxazol-5-ol is a chemical compound that belongs to the class of oxazoles, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. The presence of the difluorophenyl group adds unique properties to this compound, making it of interest in various fields of scientific research and industrial applications.

Properties

IUPAC Name

3-(2,6-difluorophenyl)-2H-1,2-oxazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F2NO2/c10-5-2-1-3-6(11)9(5)7-4-8(13)14-12-7/h1-4,12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWCJKJUBIMYWHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C2=CC(=O)ON2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901292188
Record name 3-(2,6-Difluorophenyl)-5-isoxazolol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901292188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1188023-03-1
Record name 3-(2,6-Difluorophenyl)-5-isoxazolol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901292188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,6-Difluorophenyl)-1,2-oxazol-5-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,6-difluorobenzoyl chloride with hydroxylamine hydrochloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the oxazole ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of advanced purification techniques such as recrystallization and chromatography ensures the high quality of the final product.

Chemical Reactions Analysis

Types of Reactions: 3-(2,6-Difluorophenyl)-1,2-oxazol-5-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The difluorophenyl group can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives or substituted phenyl oxazoles.

Scientific Research Applications

3-(2,6-Difluorophenyl)-1,2-oxazol-5-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials, including polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 3-(2,6-Difluorophenyl)-1,2-oxazol-5-ol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. For example, it may inhibit enzymes involved in inflammatory pathways, leading to its potential use as an anti-inflammatory agent. The exact molecular targets and pathways can vary based on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

    3-(2,6-Difluorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one: A fluorinated chalcone with similar structural features.

    Methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl)benzoate: An ortho-fluoroazobenzene derivative with photoactive properties.

Comparison: 3-(2,6-Difluorophenyl)-1,2-oxazol-5-ol is unique due to its oxazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and stability, making it suitable for specific applications in research and industry. The presence of the difluorophenyl group also enhances its potential as a versatile building block in synthetic chemistry.

Biological Activity

3-(2,6-Difluorophenyl)-1,2-oxazol-5-ol is a compound characterized by its oxazole ring and difluorophenyl substituent, which contribute to its unique chemical properties and biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 3-(2,6-Difluorophenyl)-1,2-oxazol-5-ol is C9H7F2N1O1C_9H_7F_2N_1O_1, with a molecular weight of approximately 185.15 g/mol. The presence of the oxazole ring enhances its reactivity and interaction with biological targets.

The biological activity of 3-(2,6-Difluorophenyl)-1,2-oxazol-5-ol can be attributed to its ability to interact with specific molecular targets. It is believed to modulate various enzyme activities involved in inflammatory pathways and cancer progression. The compound may act as an inhibitor or activator depending on the specific biological context:

  • Anti-inflammatory Activity : It may inhibit enzymes related to inflammatory responses.
  • Anticancer Activity : Preliminary studies suggest potential cytotoxic effects against various cancer cell lines by interfering with cellular signaling pathways.

Antimicrobial Activity

Research indicates that compounds with oxazole structures often exhibit antimicrobial properties. 3-(2,6-Difluorophenyl)-1,2-oxazol-5-ol has been investigated for its potential effectiveness against bacterial and fungal strains, although specific data on its efficacy remains limited.

Anticancer Activity

Several studies have explored the cytotoxic effects of oxazole derivatives on cancer cells. For instance:

CompoundCell LineCC50 (µM)Comparison
3-(2,6-Difluorophenyl)-1,2-oxazol-5-olHT29 (Colon)TBDTBD
Reference Drug (Cisplatin)HT2947.17More toxic to healthy cells
Reference Drug (5-Fluorouracil)HT29381.2Less effective

The compound's selectivity index (SI) suggests it may be less toxic to normal cells compared to established chemotherapeutics like cisplatin and 5-fluorouracil .

Study on Cytotoxicity

A recent study evaluated the cytotoxicity of various oxazole derivatives against a panel of cancer cell lines including HT29 (colon adenocarcinoma). The findings indicated that certain derivatives exhibited significant cytotoxic activity with a favorable selectivity index compared to traditional chemotherapeutics .

Molecular Docking Studies

Molecular docking studies have shown that 3-(2,6-Difluorophenyl)-1,2-oxazol-5-ol can effectively bind to target enzymes associated with cancer progression. This suggests potential as a lead compound for further development in anticancer therapies .

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